molecular formula C21H25BrN2O2S B15006071 N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-tert-butylbenzenesulfonamide

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-tert-butylbenzenesulfonamide

Cat. No.: B15006071
M. Wt: 449.4 g/mol
InChI Key: MCLKKSWVWHDIPJ-UHFFFAOYSA-N
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Description

N-[2-(5-Bromo-2-methyl-1H-indol-3-yl)ethyl]-4-tert-butylbenzenesulfonamide is a sulfonamide derivative featuring a substituted indole core linked via an ethyl chain to a 4-tert-butylbenzenesulfonamide group.

Properties

Molecular Formula

C21H25BrN2O2S

Molecular Weight

449.4 g/mol

IUPAC Name

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-tert-butylbenzenesulfonamide

InChI

InChI=1S/C21H25BrN2O2S/c1-14-18(19-13-16(22)7-10-20(19)24-14)11-12-23-27(25,26)17-8-5-15(6-9-17)21(2,3)4/h5-10,13,23-24H,11-12H2,1-4H3

InChI Key

MCLKKSWVWHDIPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Br)CCNS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-tert-butylbenzenesulfonamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone and phenylhydrazine hydrochloride are reacted using methanesulfonic acid under reflux in methanol . This reaction yields the indole derivative, which is then further modified to introduce the bromo and sulfonamide groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-tert-butylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation or metal hydrides.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of indole-2-carboxylic acid derivatives.

    Reduction: Formation of the corresponding indoline derivative.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-tert-butylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-tert-butylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation or interact with viral proteins to prevent viral replication .

Comparison with Similar Compounds

Substituent Variations on the Indole Core

  • Target Compound : 5-Bromo-2-methyl substitution on indole. Bromine increases molecular weight (465.41 g/mol, per ) and may influence halogen bonding .
  • N-(2-(2-(3-Acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide (3r): Features a 3-acetylphenyl group on the indole and a 4-methylbenzenesulfonamide.
  • 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(2-(5-hydroxy-1H-indol-3-yl)ethyl)propanamide: Replaces sulfonamide with propanamide and adds a fluoro-biphenyl group.

Modifications on the Sulfonamide Group

  • Target Compound : 4-tert-Butylbenzenesulfonamide. The tert-butyl group is strongly hydrophobic, favoring interactions with lipophilic protein pockets .
  • H-8 Hydrochloride (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide): Uses an isoquinoline core instead of indole and a methylaminoethyl linker. The isoquinoline’s planar structure may enhance π-π stacking, while the methylamine increases basicity .
  • N-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide: Incorporates a benzylpiperazine-oxoethyl linker.

Molecular Weight and Physicochemical Properties

Compound Name Indole Substituents Sulfonamide/Amide Group Molecular Weight (g/mol) Key Features
Target Compound 5-Bromo-2-methyl 4-tert-Butylbenzenesulfonamide 465.41 High lipophilicity, halogen bonding
N-(2-(2-(3-Acetylphenyl)-1H-indol-3-yl)ethyl)-4-methylbenzenesulfonamide 2-(3-Acetylphenyl) 4-Methylbenzenesulfonamide ~450 (estimated) Polar ketone, moderate solubility
H-89 Hydrochloride N/A (isoquinoline core) p-Bromocinnamylaminoethyl sulfonamide 529.29 Kinase inhibition, bromine substituent
N-[2-(5-Trifluoromethoxy-2-methyl-1H-indol-3-yl)ethyl]-2-methoxy-5-isopropylbenzene-1-sulfonamide 5-Trifluoromethoxy-2-methyl 2-Methoxy-5-isopropylbenzenesulfonamide ~520 (estimated) Enhanced electronegativity, steric bulk

Implications for Drug Design

  • Halogen Interactions : The 5-bromo substituent may facilitate halogen bonding with target proteins, a feature absent in methyl- or trifluoromethoxy-substituted analogs .
  • Linker Flexibility : Ethyl linkers (as in the target compound) balance rigidity and flexibility, whereas piperazine or oxoethyl linkers () introduce conformational constraints .

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